molecular formula C16H11ClN2O3S B11082094 N-{2-chloro-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide

N-{2-chloro-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide

Cat. No.: B11082094
M. Wt: 346.8 g/mol
InChI Key: ZDVWKSPXFRCDPN-UHFFFAOYSA-N
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Description

N-[2-CHLORO-4-(THIOPHENE-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-CHLORO-4-(THIOPHENE-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between a chlorinated aromatic amine and a thiophene carboxylic acid derivative, followed by cyclization to form the furan ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-CHLORO-4-(THIOPHENE-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-CHLORO-4-(THIOPHENE-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[2-CHLORO-4-(THIOPHENE-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide linkage and aromatic rings allow it to form hydrogen bonds and π-π interactions with its targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxylic acid share structural similarities.

    Furan derivatives: Compounds such as furan-2-carboxamide and furan-2-carboxylic acid are closely related.

    Chlorinated aromatic amides: Compounds like N-(2-chlorophenyl)acetamide and N-(4-chlorophenyl)acetamide are similar in structure.

Uniqueness

N-[2-CHLORO-4-(THIOPHENE-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its combination of a thiophene ring, a furan ring, and an amide linkage, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C16H11ClN2O3S

Molecular Weight

346.8 g/mol

IUPAC Name

N-[2-chloro-4-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H11ClN2O3S/c17-11-9-10(18-16(21)14-4-2-8-23-14)5-6-12(11)19-15(20)13-3-1-7-22-13/h1-9H,(H,18,21)(H,19,20)

InChI Key

ZDVWKSPXFRCDPN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl

solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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